2-(7-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a complex organic compound with the molecular formula and a molecular weight of 255.61 g/mol. This compound is classified within the benzoxazinone family, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of a chloro group and dioxo functionalities enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry and organic synthesis.
The synthesis of 2-(7-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves several key steps:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 2-(7-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C10H6ClNO5 |
Molecular Weight | 255.61 g/mol |
IUPAC Name | 2-(7-chloro-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
InChI | InChI=1S/C10H6ClNO5/c11-5-1-2-6... |
InChI Key | CQGWRKRRHFKNII-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=O)N(C2=O)CC(=O)O |
The structure features a benzoxazine core with multiple functional groups that contribute to its chemical reactivity and biological interactions.
This compound is capable of undergoing various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 2-(7-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with various molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit enzymes involved in disease processes, thereby demonstrating potential therapeutic effects against certain conditions.
The physical and chemical properties of this compound include:
Property | Value |
---|---|
Appearance | Typically a pale powder |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are critical for understanding how the compound behaves in different environments and its potential for formulation in pharmaceutical applications.
2-(7-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several scientific uses:
The versatility of this compound underscores its importance in both academic research and industrial applications.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1